molecular formula C21H15FN2 B8788036 3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]prop-2-enenitrile

3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]prop-2-enenitrile

Cat. No. B8788036
M. Wt: 314.4 g/mol
InChI Key: BFDPBLWCXIOOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06630591B2

Procedure details

In a 100 mL-volume glass flask equipped with a stirrer, a thermometer and a dropping funnel were placed under argon atmosphere 4.98 g (17.1 mmol) of 2-cyclo-propyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde, 3.10 mL (18.8 mmol) of diethylcyanomethyl phosphonate (purity 98%), 0.15 mL (0.33 mmol) of tricaprilmethylammonium chloride (Aliquat 336, available from Aldrich Corp.), and 35 mL of toluene. To the content kept at 25-35° C. (liquid temperature) was slowly added 10.1 g (50.5 mmol) of aqueous sodium hydroxide solution (20 wt. %), and the mixture was reacted for 3 hours at the same temperature. Subsequently, 0.14 mL (0.85 mmol) of diethyl (cyanomethyl)-phosphonate (purity 98%) was added, and the mixture was reacted for 66 hours at the same temperature. After the reaction was complete, 5 mL of water was added to the reaction mixture, and the mixture was stirred for 30 minutes. To the mixture was added 50 mL of toluene, and the organic portion is taken out. The organic portion was washed with 10 mL of an aqueous sodium hydroxide solution (10 wt. %), and to the washed portion was added 10 mL of saturated aqueous sodium chloride solution. The aqueous mixture was neutralized by addition of 5.6 mL of hydrochloric acid (1 mol/L)., and the organic portion was taken out. The organic portion was placed in a 200 mL-volume glass flask equipped with a stirrer. To the organic portion was added 1.60 g of anhydrous sodium sulfate, and the mixture was stirred for one hour at room temperature. To the mixture were further added 0.14 g of active carbon (powder, available from Wako Junyaku Co., Ltd.) and 0.62 g of silica gel (Wakogel C-200, available from Wako Junyaku Co., Ltd.). The mixture was then stirred for 1.75 hours at room temperature, and filtered. through a celite. The celite was washed with 50 mL of toluene. The reaction liquid was concentrated under reduced pressure to precipitate a crystalline product. The crystalline product was heated to melt, and after addition of 30 mL of hexane, heated under reflux for 30 minutes. Thereafter, the liquid was chilled to 5° C., and stirred for 2 hours to precipitate a crystalline product. The crystalline product was collected by filtration, washed with 30 mL of hexane, and dried at 55° C. under reduced pressure, to obtain 4.81 g (yield 90%) of 3-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]prop-2-enenitrile as a white crystalline product.
Quantity
4.98 g
Type
reactant
Reaction Step One
Name
diethylcyanomethyl phosphonate
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10.1 g
Type
reactant
Reaction Step Four
Quantity
0.14 mL
Type
catalyst
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Quantity
5 mL
Type
solvent
Reaction Step Seven
Quantity
35 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[C:13]([CH:14]=O)=[C:12]([C:16]3[CH:21]=[CH:20][C:19]([F:22])=[CH:18][CH:17]=3)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[N:5]=2)[CH2:3][CH2:2]1.P(=O)([O-])O[C:25](CC)(CC)[C:26]#[N:27].[Cl-].[OH-].[Na+]>C(CP(=O)(OCC)OCC)#N.C1(C)C=CC=CC=1.O>[CH:1]1([C:4]2[C:13]([CH:14]=[CH:25][C:26]#[N:27])=[C:12]([C:16]3[CH:21]=[CH:20][C:19]([F:22])=[CH:18][CH:17]=3)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[N:5]=2)[CH2:3][CH2:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
4.98 g
Type
reactant
Smiles
C1(CC1)C1=NC2=CC=CC=C2C(=C1C=O)C1=CC=C(C=C1)F
Step Two
Name
diethylcyanomethyl phosphonate
Quantity
3.1 mL
Type
reactant
Smiles
P(OC(C#N)(CC)CC)([O-])=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]
Step Four
Name
Quantity
10.1 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0.14 mL
Type
catalyst
Smiles
C(#N)CP(OCC)(OCC)=O
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Seven
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Eight
Name
Quantity
35 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 100 mL-volume glass flask equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
kept at 25-35° C.
CUSTOM
Type
CUSTOM
Details
the mixture was reacted for 3 hours at the same temperature
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the mixture was reacted for 66 hours at the same temperature
Duration
66 h
WASH
Type
WASH
Details
The organic portion was washed with 10 mL of an aqueous sodium hydroxide solution (10 wt. %)
ADDITION
Type
ADDITION
Details
to the washed portion was added 10 mL of saturated aqueous sodium chloride solution
ADDITION
Type
ADDITION
Details
The aqueous mixture was neutralized by addition of 5.6 mL of hydrochloric acid (1 mol/L)
CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
ADDITION
Type
ADDITION
Details
To the organic portion was added 1.60 g of anhydrous sodium sulfate
STIRRING
Type
STIRRING
Details
the mixture was stirred for one hour at room temperature
Duration
1 h
STIRRING
Type
STIRRING
Details
The mixture was then stirred for 1.75 hours at room temperature
Duration
1.75 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The celite was washed with 50 mL of toluene
CUSTOM
Type
CUSTOM
Details
The reaction liquid
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to precipitate a crystalline product
TEMPERATURE
Type
TEMPERATURE
Details
The crystalline product was heated
ADDITION
Type
ADDITION
Details
after addition of 30 mL of hexane
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to precipitate a crystalline product
FILTRATION
Type
FILTRATION
Details
The crystalline product was collected by filtration
WASH
Type
WASH
Details
washed with 30 mL of hexane
CUSTOM
Type
CUSTOM
Details
dried at 55° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CC1)C1=NC2=CC=CC=C2C(=C1C=CC#N)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.81 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.